1,3-dimethyl-5-(sulfinylamino)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-7(2)5-8(4-6)9-11-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBUQKKSHZONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=S=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192964 | |
| Record name | Benzenamine, 3,5-dimethyl-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39909-74-5 | |
| Record name | Benzenamine, 3,5-dimethyl-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dimethyl-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Glimpse into the World of N Sulfinylamines
N-Sulfinylamines are a class of organosulfur compounds characterized by the presence of a sulfinylamino group, where a nitrogen atom is double-bonded to a sulfur atom, which is in turn double-bonded to an oxygen atom (R-N=S=O). wikipedia.org These compounds can be considered as monoaza analogues of sulfur dioxide. nih.gov The nature of the 'R' group, which can be an alkyl or aryl substituent, significantly influences the properties and reactivity of the N-sulfinylamine. wikipedia.org
The synthesis of N-sulfinylamines is often achieved through the reaction of a primary amine with thionyl chloride (SOCl₂). wikipedia.orgwikipedia.org For instance, the well-known N-sulfinylaniline is prepared by treating aniline (B41778) with thionyl chloride. wikipedia.org Structurally, the core C-N=S=O unit in N-sulfinylamines is typically planar. wikipedia.org
The reactivity of N-sulfinylamines is diverse. They are known to act as dienophiles in Diels-Alder reactions and can undergo [2+2] cycloadditions with ketenes. wikipedia.orgnih.gov Furthermore, they serve as valuable precursors for the synthesis of other important sulfur-containing functional groups, such as sulfinamides and sulfonimidamides, which are of growing interest in medicinal chemistry. nih.govnih.govacs.org
The Evolving Story of Sulfinylamine Reactivity
The study of N-sulfinylamines dates back over a century, with their initial exploration focusing on their fundamental reactivity, particularly as electrophiles at the sulfur atom and their participation in cycloaddition reactions. nih.gov For many years, their application in mainstream organic synthesis remained relatively limited.
However, recent decades have witnessed a resurgence of interest in the chemistry of N-sulfinylamines. nih.govresearchgate.net This revival is driven by the increasing demand for novel synthetic routes to complex sulfur-containing molecules, many of which exhibit valuable biological activities. nih.govchemistryviews.orgnih.gov Modern research has expanded the reaction scope of N-sulfinylamines, uncovering new reactivity patterns. These include their reactions with carbon-centered radicals and their use in catalytic, enantioselective transformations. nih.govresearchgate.net The development of new sulfinylamine reagents has also been a key factor, enabling more efficient and selective syntheses. chemistryviews.org For example, the introduction of silyl-substituted sulfinylamines has provided a modular approach for the synthesis of primary sulfinamides. acs.org
1,3 Dimethyl 5 Sulfinylamino Benzene: a Compound of Growing Interest
Established Preparative Routes for N-Sulfinylamines
The preparation of N-sulfinylamines has been explored through several synthetic pathways, with the condensation of primary amines and thionyl chloride being the most traditional and widely employed method. wikipedia.org Concurrently, ongoing research has led to the development of alternative routes aimed at improving efficiency, substrate scope, and reaction conditions.
Primary Amine and Thionyl Chloride Condensation Protocols
The most common and established method for the synthesis of N-sulfinylamines involves the direct reaction of a primary aromatic amine with thionyl chloride (SOCl₂). wikipedia.org This reaction typically proceeds via the formation of an intermediate N-sulfinylammonium chloride, which upon dehydrochlorination, yields the final N-sulfinylamine. The presence of a base is often crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Commonly used bases include tertiary amines such as pyridine (B92270) or triethylamine. cbijournal.com The choice of base and solvent can influence the reaction rate and yield. For instance, the reaction of an aniline (B41778) with thionyl chloride can be carried out in an inert solvent like diethyl ether or dichloromethane (B109758) at reduced temperatures, followed by the addition of a base. cbijournal.com
A general representation of this reaction is as follows:
ArNH₂ + SOCl₂ → [ArNH₂SOCl]⁺Cl⁻ → ArNSO + 2HCl
To illustrate a typical procedure that can be adapted for the synthesis of this compound, one would start with 3,5-dimethylaniline (B87155). The reaction would be carried out in a suitable solvent, such as dichloromethane, at a low temperature (e.g., 0 °C). Thionyl chloride would be added dropwise to a solution of the aniline, followed by the addition of a base like pyridine to facilitate the elimination of HCl. The product would then be isolated through standard workup procedures, which may include filtration to remove the hydrochloride salt of the base and distillation or chromatography to purify the N-sulfinylamine.
Alternative Synthetic Approaches and Methodological Advancements
While the thionyl chloride method is well-established, several alternative and more advanced synthetic strategies for the preparation of aryl N-sulfinylamines have been developed. These methods often offer milder reaction conditions, improved functional group tolerance, and access to a broader range of derivatives.
One notable advancement involves the use of palladium catalysis to facilitate the coupling of aryl halides with an N-sulfinylamine reagent. acs.org This approach allows for the formation of the C-N bond under relatively mild conditions and is tolerant of a wide array of functional groups on the aromatic ring. acs.org
Another innovative approach utilizes silyl-substituted N-sulfinylamine reagents, such as N-sulfinyltriisopropylsilylamine (TIPS-NSO). rsc.orgthieme-connect.com These reagents can react with organometallic species like Grignard or organolithium reagents to generate a diverse range of primary sulfinamides, which are closely related to N-sulfinylamines. rsc.orgthieme-connect.com
Furthermore, one-pot syntheses have been developed that start from alcohols, which are oxidized in situ and then condensed with a sulfinamide or sulfonamide to yield the corresponding N-sulfinyl or N-sulfonyl imines. researchgate.net These methods are attractive from a process chemistry perspective as they reduce the number of separate operational steps.
Optimized Synthesis of this compound
The synthesis of this compound, while not extensively detailed in the literature, can be efficiently achieved through the optimization of the classical condensation reaction between 3,5-dimethylaniline and thionyl chloride.
Reaction Condition Optimization for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters in the condensation with thionyl chloride can be fine-tuned. Key variables include the stoichiometry of the reactants, the choice of base and solvent, the reaction temperature, and the order of addition.
Table 1: Optimization of Reaction Conditions for the Synthesis of N-Sulfinylanilines
| Parameter | Variation | Observation |
| Base | Pyridine, Triethylamine | Pyridine is often effective in facilitating the reaction. cbijournal.com Triethylamine can also be used and may offer advantages in terms of ease of removal of its hydrochloride salt. cbijournal.com |
| Solvent | Dichloromethane, Diethyl Ether, THF | Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Anhydrous conditions are crucial to prevent hydrolysis of thionyl chloride and the product. |
| Temperature | -10 °C to room temperature | Lower temperatures (e.g., 0 °C) are generally preferred during the addition of thionyl chloride to control the exothermic reaction and minimize side-product formation. The reaction may then be allowed to warm to room temperature. |
| Stoichiometry | Slight excess of thionyl chloride and base | A slight excess of thionyl chloride can ensure complete conversion of the aniline. An appropriate amount of base (typically 2 equivalents relative to the aniline) is necessary to neutralize the generated HCl. |
Based on these considerations, an optimized procedure for the synthesis of this compound would involve the slow addition of approximately 1.1 equivalents of thionyl chloride to a cooled (0 °C) solution of 3,5-dimethylaniline in anhydrous dichloromethane, followed by the addition of 2.2 equivalents of pyridine. The reaction mixture would then be stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC).
Scale-Up Considerations and Process Chemistry
Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. princeton-acs.org
Key considerations for the scale-up of the thionyl chloride-based synthesis include:
Heat Management: The reaction of anilines with thionyl chloride is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure product quality. This can be managed through the use of jacketed reactors with controlled cooling and by carefully controlling the rate of addition of thionyl chloride. princeton-acs.org
Reagent Handling and Safety: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). nih.gov Appropriate personal protective equipment and closed-system handling procedures are mandatory. The off-gassing of HCl during the reaction also needs to be managed through a suitable scrubbing system.
Solvent Selection and Recovery: While dichloromethane is a suitable solvent, its environmental and health impacts may necessitate exploring greener alternatives for large-scale production. The ability to recover and recycle the solvent is also an important economic and environmental consideration.
Work-up and Purification: On a large scale, filtration of the base hydrochloride salt can be challenging. Alternative work-up procedures, such as aqueous extraction, may be more practical. Purification by distillation under reduced pressure is often the method of choice for purifying liquid N-sulfinylamines, but this requires careful control of temperature to avoid thermal decomposition of the product.
Table 2: Spectroscopic Data for a Representative Aryl N-Sulfinylamine
| Spectroscopic Technique | Characteristic Data for N-Sulfinylaniline (C₆H₅NSO) |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.50 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 125.0, 129.0, 131.0, 149.0 |
| IR (cm⁻¹) | ~1280 (νₐₛ N=S=O), ~1150 (νₛ N=S=O), ~1070 (ν S-N) optica.org |
Note: The exact peak positions can vary depending on the solvent and the specific substitution pattern on the aromatic ring. The IR absorption for the S=O bond in open-chain sulfinamides is typically observed in the 1037-1059 cm⁻¹ region. optica.org
Fundamental Reactivity Modes of the N-Sulfinylamine Moiety
The N-sulfinylamine (-N=S=O) group is a versatile functional group known for its unique electronic properties and reactivity. Its behavior is largely dictated by the nature of the substituent attached to the nitrogen atom.
Electrophilic Nature and Lewis Acidity
The sulfur atom in the N-sulfinylamine moiety is electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. The electrophilicity can be further enhanced by coordination to a Lewis acid. This activation facilitates a variety of transformations. For N-sulfinylanilines, the electron-donating nature of the aryl ring can modulate this electrophilicity.
Dienophilic and Dipolarophilic Characteristics
N-Sulfinylamines are known to participate as dienophiles in Diels-Alder reactions. pageplace.de Their reactivity in this role is significantly influenced by the electronic nature of the nitrogen substituent. N-sulfinylamines bearing electron-withdrawing groups are highly reactive dienophiles, while N-sulfinylanilines are generally considered to be less reactive. pageplace.de They can also exhibit dipolarophilic character in [3+2] cycloaddition reactions.
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are a cornerstone of synthetic organic chemistry for the construction of cyclic compounds. The N=S bond in the sulfinylamino group can participate in various cycloaddition pathways.
[4+2] Diels-Alder Cycloadditions
N-Sulfinylanilines can function as heterodienophiles in [4+2] cycloaddition reactions with conjugated dienes. The reaction leads to the formation of six-membered heterocyclic rings. Conversely, the aromatic ring of an N-sulfinylaniline can itself act as a diene component in Diels-Alder reactions. For instance, studies on meta-N-sulfinyl toluidine have shown that the methyl group directs the regioselectivity of the cycloaddition. researchgate.net It is plausible that this compound would exhibit similar reactivity, with the dimethyl substitution pattern influencing the regiochemical outcome. However, without specific experimental data, this remains speculative.
[2+2] and [3+2] Cycloaddition Pathways
While less common than [4+2] cycloadditions for N-sulfinylanilines, the N=S bond could potentially undergo [2+2] cycloadditions with suitable ketenes or other reactive partners. Furthermore, the N-sulfinylamine moiety could be involved in [3+2] cycloaddition reactions, although specific examples involving N-sulfinylanilines are not well-documented in the literature found.
Intramolecular and Intermolecular Hetero-ene Reactions
The N-sulfinylamine group can also participate in hetero-ene reactions, where it acts as the enophile. This reaction would involve the transfer of an allylic hydrogen from an ene component to the oxygen of the sulfinylamino group, with concomitant formation of a new carbon-nitrogen or carbon-sulfur bond. The feasibility of such reactions with this compound would depend on the specific reaction partners and conditions, but no specific studies have been reported.
Reactions with Carbon-Centered Nucleophiles and Radicals
The N-sulfinylamino group in this compound is characterized by an electrophilic sulfur(IV) center, making it susceptible to attack by a variety of carbon-centered nucleophiles and radicals. These reactions provide powerful tools for the formation of new carbon-sulfur bonds, leading to valuable sulfur-containing molecules.
Addition of Organometallic Reagents (Grignard, Organolithium)
The direct addition of organometallic reagents, such as Grignard and organolithium compounds, to N-sulfinylamines represents a foundational method for constructing sulfinamides. acs.org This reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic sulfur atom of the N=S=O group.
To enhance the utility and stability of the N-sulfinylamine starting material, N-silyl protected variants, such as N-triisopropylsilyl (TIPS) sulfinylamine, have been developed. acs.org These reagents exhibit optimal reactivity and stability, reacting smoothly with a wide array of organometallic reagents at low temperatures (e.g., 0 °C in THF). acs.org The initial product is an N-silylsulfinamide, which is typically not isolated but is directly converted to the corresponding primary sulfinamide upon desilylation with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgacs.org This two-step, one-pot process allows for the efficient synthesis of (hetero)aryl, alkenyl, and alkyl primary sulfinamides. acs.orgnih.govnih.gov
The scope of this transformation is broad, accommodating organometallic reagents with varied electronic and steric properties. acs.org For example, aryl Grignard reagents with both electron-donating and electron-withdrawing substituents, as well as sterically hindered aryl nucleophiles, can be successfully employed. acs.orgacs.org The reaction has been demonstrated on a gram scale, underscoring its preparative utility. acs.org
Table 1: Synthesis of Primary Sulfinamides via Organometallic Addition to an N-Silyl Sulfinylamine Reagent The following table is representative of the reactivity of N-sulfinylamines with various organometallic reagents, as described in the literature. acs.org
| Organometallic Reagent | Product | Yield (%) |
| Phenylmagnesium bromide | Phenylsulfinamide | 90 |
| 2-Methylphenylmagnesium bromide | o-Tolylsulfinamide | 92 |
| 4-Fluorophenylmagnesium bromide | 4-Fluorophenylsulfinamide | 89 |
| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)phenylsulfinamide | 91 |
| 2-Thienyllithium | Thiophen-2-ylsulfinamide | 75 |
| Vinyllithium (generated in situ) | Ethenesulfinamide | 65 |
Organophotoredox-Catalyzed Radical Additions and C-S Coupling
Recent advances have established organophotoredox catalysis as a mild and highly efficient method for the C-S coupling of N-sulfinylamines with radical precursors. acs.orgnih.gov This approach circumvents the often harsh conditions and limited functional group tolerance associated with traditional organometallic reagents. acs.orgnih.gov The process typically involves the generation of a carbon-centered radical from a stable precursor, which then adds to the N-sulfinylamine.
One prominent strategy utilizes bench-stable alkyltrifluoroborates as latent nucleophiles. acs.orgorganic-chemistry.org In the presence of a photocatalyst, such as an acridinium (B8443388) dye (e.g., Mes-Acr⁺BF₄⁻), and under visible light irradiation, the alkyltrifluoroborate undergoes a single-electron oxidation to generate an alkyl radical. acs.orgorganic-chemistry.org This radical adds to the sulfur atom of the N-sulfinylamine, and a subsequent reduction event yields the desired alkylsulfinamide. acs.org This redox-neutral, radical-polar crossover pathway demonstrates exceptional functional group compatibility, tolerating sensitive groups like ketones, esters, amides, and halides that are often incompatible with Grignard or organolithium reagents. acs.orgorganic-chemistry.org
Another photocatalytic approach employs 1,4-dihydropyridines as precursors for Csp³-centered alkyl radicals. acs.org This method also proceeds smoothly to produce highly functionalized sulfinamides in good yields. acs.org The mild and scalable nature of these photoredox protocols makes them highly attractive for modern organic synthesis. acs.orgorganic-chemistry.org
Table 2: Organophotoredox-Catalyzed Synthesis of Alkylsulfinamides Data is representative of photocatalyzed couplings between N-sulfinylamines and radical precursors. acs.orgacs.org
| Radical Precursor | Photocatalyst | N-Sulfinylamine Substituent | Product | Yield (%) |
| Potassium cyclopropyltrifluoroborate | Mes-Acr⁺BF₄⁻ | 4-Chlorophenyl | N-(4-chlorophenyl)cyclopropanesulfinamide | 92 |
| Potassium n-butyltrifluoroborate | Mes-Acr⁺BF₄⁻ | 4-Acetylphenyl | N-(4-acetylphenyl)butane-1-sulfinamide | 85 |
| Potassium benzyltrifluoroborate | Mes-Acr⁺BF₄⁻ | Phenyl | N-phenyl(phenyl)methanesulfinamide | 81 |
| Hantzsch Ester derivative | 4CzIPN | Trityl | N-trityl-2-(naphthalen-2-yl)ethanesulfinamide | 78 |
Transition-Metal-Catalyzed Functionalizations
While less common than organometallic addition or photoredox catalysis for this specific substrate, transition-metal catalysis offers alternative pathways for the functionalization of N-sulfinylamines. One notable example is the nickel(II)-catalyzed addition of (hetero)aryl boroxines to N-sulfinyltritylamine (TrNSO). organic-chemistry.org This redox-neutral reaction provides access to aryl sulfinamides, which can then be further transformed in a one-pot sequence. organic-chemistry.org The process demonstrates the potential for transition metals to mediate C-S bond formation involving the N-sulfinylamine moiety, expanding the synthetic toolkit for accessing diverse sulfinamide structures. organic-chemistry.org
Generation of Higher-Valent Sulfur Compounds from this compound
The products derived from the reactions of this compound, primarily sulfinamides, serve as versatile S(IV) intermediates for the synthesis of higher-valent S(VI) compounds like sulfoximines and sulfonimidamides. acs.orgacs.org These S(VI) functional groups are of significant interest in medicinal chemistry. nih.gov
Pathways to Sulfinamides and their Derivatization
As detailed in section 3.3, the principal pathway to sulfinamides from this compound involves the addition of carbon-based nucleophiles or radicals to the electrophilic sulfur center. acs.org The use of N-silyl protected sulfinylamine reagents is particularly effective, allowing for the synthesis of a broad range of primary sulfinamides (R-S(O)NH₂) after a simple deprotection step. acs.orgnih.govnih.gov
These primary sulfinamides are not merely final products but are key building blocks for more complex S(VI) structures. acs.org Their modular synthesis allows for the independent introduction of a carbon-based R-group (from the organometallic or radical precursor) and the subsequent functionalization of the sulfinamide nitrogen, providing a highly convergent and flexible approach to diverse sulfur-containing compounds. acs.orgnih.gov
Synthesis of Sulfoximines and Sulfonimidamides
Sulfonimidamides: The primary sulfinamides generated from this compound are readily converted into NH-sulfonimidamides. A highly effective method involves the oxidative amination of the sulfinamide. acs.orgnih.govnih.gov This is typically achieved by treating the primary sulfinamide with an amine in the presence of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), at room temperature. acs.org This modular, two-step sequence from the N-sulfinylamine provides straightforward access to a wide array of sulfonimidamides, allowing for variation in both the sulfur-bound carbon substituent and the nitrogen-bound substituents. acs.orgnih.gov The reaction tolerates both primary and secondary amines as the nitrogen source. nih.gov
Alternatively, sulfinamides can be converted to sulfonimidoyl chlorides via oxidative chlorination with reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov These intermediates are then subjected to nucleophilic substitution with an amine to furnish the final sulfonimidamide product. organic-chemistry.orgnih.gov
Sulfoximines: The synthesis of N-unsubstituted (NH) sulfoximines from the sulfinamide intermediates is also possible. A powerful strategy involves the chemoselective S-alkylation or S-arylation of chiral enantioenriched sulfinamides. nih.gov This creates the second sulfur-carbon bond and generates an N-acylated sulfoximine, which can be further modified. nih.gov While many methods build sulfoximines from sulfides or sulfoxides, nih.govnih.govorgsyn.org the pathway through sulfinamide intermediates provides a valuable alternative route that leverages the reactivity of the initial N-sulfinylamine.
Table 3: Synthesis of Sulfonimidamides from Primary Sulfinamides This table illustrates the derivatization of a primary sulfinamide (R-S(O)NH₂) with various amines using PhI(OAc)₂ as an oxidant, a common follow-up reaction for products derived from N-sulfinylamines. acs.org
| Primary Sulfinamide (R-group) | Amine | Product (Sulfonimidamide) | Yield (%) |
| 4-Fluorophenyl | Morpholine | 4-(4-Fluorophenylsulfonimidoyl)morpholine | 92 |
| Phenyl | Benzylamine | N-Benzyl-S-phenylsulfonimidamide | 81 |
| 4-Methoxyphenyl | Pyrrolidine | 1-(4-Methoxyphenylsulfonimidoyl)pyrrolidine | 88 |
| 2-Thienyl | Diethylamine | N,N-Diethyl-S-(thiophen-2-yl)sulfonimidamide | 76 |
| 4-Chlorophenyl | N-Methylpiperazine | 1-(4-Chlorophenylsulfonimidoyl)-4-methylpiperazine | 64 |
Formation of Sulfonamides and Sulfonimidates
The transformation of N-sulfinylamines, such as this compound, into sulfonamides and their derivatives, sulfonimidamides, represents a significant area of synthetic chemistry. These reactions typically involve the electrophilic character of the sulfur atom in the sulfinylamino group and its reaction with nucleophiles or a multi-step sequence involving oxidation and amination.
The direct conversion of N-sulfinylamines to primary sulfonamides can be achieved through reaction with organometallic reagents. A notable method involves the use of a specialized sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine, with Grignard or organolithium reagents. nih.govacs.org While this provides a general route to primary sulfonamides, the direct transformation of an existing N-sulfinylaniline like this compound would follow a different pathway, likely involving initial reaction at the sulfur atom followed by oxidation and hydrolysis.
A more modular and convergent approach to sulfonamides and sulfonimidamides begins with the synthesis of primary sulfinamides. nih.govorganic-chemistry.org N-Silyl sulfinylamines have been shown to react with a wide array of organometallic reagents (Grignard, organolithium, or organozinc) to produce primary sulfinamides. nih.govorganic-chemistry.org These intermediates are then oxidized in the presence of an amine to yield the desired sulfonimidamides. nih.gov This two-step process allows for considerable variation in both the organometallic reagent and the amine component. nih.gov
For instance, a primary sulfinamide derived from a process analogous to the reaction of an organometallic precursor of 1,3-dimethylaniline with a suitable N-sulfinylamine reagent could be treated with an amine in the presence of an oxidizing agent like iodobenzene (B50100) diacetate (PhI(OAc)₂) to furnish the corresponding sulfonimidamide. nih.gov An efficient procedure involves reacting the primary sulfinamide with the amine and PhI(OAc)₂ in the presence of a base such as triethylamine. nih.gov
The following table illustrates the scope of this transformation for various primary sulfinamides and amines, which is expected to be applicable to derivatives of this compound.
| Entry | Primary Sulfinamide | Amine | Product | Yield (%) |
| 1 | p-Fluorophenylsulfinamide | Morpholine | N-(morpholino)-p-fluorophenylsulfonimidamide | 92 |
| 2 | Phenylsulfinamide | N-methylpiperazine | N-(N'-methylpiperazino)phenylsulfonimidamide | 64 |
| 3 | Thiophen-2-ylsulfinamide | Morpholine | N-(morpholino)thiophen-2-ylsulfonimidamide | 85 |
| 4 | tert-Butylsulfinamide | Benzylamine | N-(benzyl)-tert-butylsulfonimidamide | 78 |
This table presents representative data for the conversion of various primary sulfinamides to sulfonimidamides, illustrating the general applicability of the method. nih.gov
Another synthetic route to sulfonimidamides involves the formation of O-benzotriazolyl sulfonimidates as key intermediates. researchgate.net This method utilizes the reaction of aryldiazonium salts with N-tritylsulfinylamine and N-hydroxybenzotriazole. researchgate.net While this specific protocol starts from diazonium salts, it highlights the reactivity of N-sulfinylamines in multi-component reactions to build up the sulfonimidamide core. researchgate.net
Interactions with Lewis Acids and Bases (e.g., Frustrated Lewis Pairs)
The sulfinylamino group (-N=S=O) in this compound possesses both Lewis acidic and Lewis basic sites, making it a candidate for interaction with a variety of Lewis acids and bases. The nitrogen and oxygen atoms have lone pairs of electrons and can act as Lewis bases, while the sulfur atom is electron-deficient and can act as a Lewis acid.
The interaction of N-sulfinylamines with Lewis acids can lead to the activation of the N=S bond, facilitating nucleophilic attack at the sulfur atom. While specific studies on the interaction of this compound with Lewis acids are not prevalent in the literature, the general reactivity pattern of N-sulfinylanilines suggests that coordination of a Lewis acid to the oxygen or nitrogen atom would enhance the electrophilicity of the sulfur center.
The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct. This unquenched reactivity enables the activation of small molecules. The N-sulfinylamino group, with its combination of Lewis basic sites (N and O) and a Lewis acidic site (S), presents an interesting substrate for potential FLP chemistry.
Although direct experimental evidence for the reaction of this compound with FLPs is not available, one can hypothesize potential modes of interaction. A sterically demanding Lewis acid could interact with the nitrogen or oxygen atom of the sulfinylamino group, while a bulky Lewis base could interact with the sulfur atom or a proton on the aromatic ring, depending on the reaction conditions. Such an interaction could potentially lead to novel transformations of the sulfinylamino functionality.
The reactivity of N-sulfinylamines with nucleophiles and electrophiles is well-documented. nih.govnih.govrsc.orgresearchgate.net The sulfur atom is an electrophilic center, readily attacked by nucleophiles. Conversely, the nitrogen atom can exhibit nucleophilic character, although this is tempered by the electron-withdrawing nature of the S=O group. The interplay of these electronic features would govern the interactions with Lewis acids and bases. For example, in the context of an FLP, the Lewis basic component of the FLP would likely target the electrophilic sulfur atom, while the Lewis acidic component would coordinate to the nitrogen or oxygen atom.
Computational and Theoretical Studies on 1,3 Dimethyl 5 Sulfinylamino Benzene
Quantum Chemical Characterization of Electronic Structure
A comprehensive quantum chemical analysis of 1,3-dimethyl-5-(sulfinylamino)benzene would typically involve the calculation of various molecular properties. This would include the determination of its molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Such data would provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. Without specific studies, no data tables or detailed findings can be presented.
Conformational Landscapes and Intramolecular Interactions
The conformational landscape of this compound would be determined by the rotational barriers around the C-N and N-S bonds. Computational methods could identify the most stable conformers and the transition states connecting them. Intramolecular interactions, such as hydrogen bonding or steric hindrance between the methyl groups and the sulfinylamino group, would be quantified. This information is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.
Computational Elucidation of Reaction Mechanisms and Energy Profiles
Theoretical studies could elucidate the mechanisms of reactions involving this compound. For example, the energy profiles for its synthesis or decomposition could be calculated, identifying key intermediates and transition states. This would provide a deeper understanding of its chemical behavior and guide the design of synthetic routes.
Prediction of Spectroscopic Signatures for Mechanistic Insight
Computational chemistry is a powerful tool for predicting various spectroscopic data, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be invaluable for identifying the compound in experimental settings and for providing evidence for proposed reaction mechanisms.
Advanced Analytical Techniques for Research on 1,3 Dimethyl 5 Sulfinylamino Benzene Transformations
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for studying the transformations of 1,3-dimethyl-5-(sulfinylamino)benzene. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions for reactants, intermediates, and products. This is particularly crucial when dealing with the reactive N=S=O moiety, which can participate in a variety of addition and cycloaddition reactions.
During the synthesis of this compound, which is typically prepared from 3,5-dimethylaniline (B87155) and thionyl chloride, HRMS can be used to monitor the reaction progress. By analyzing aliquots of the reaction mixture, the consumption of the starting aniline (B41778) and the formation of the target sulfinylamine can be tracked with high precision. The exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₈H₉NOS) provides a distinct signature for its identification.
Furthermore, HRMS is critical for identifying the products of subsequent transformations. For instance, in reactions with nucleophiles or in cycloadditions, the elemental composition of the resulting products can be confidently established, distinguishing between potential isomers and side products. csic.es Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate ions from the reaction mixture for HRMS analysis. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, helping to pinpoint the site of chemical modification on the molecule.
Table 1: Hypothetical HRMS Data for Monitoring a Reaction of this compound This table illustrates the application of HRMS in identifying species in a hypothetical reaction where this compound reacts with an organolithium reagent (e.g., Phenyllithium) followed by an electrophilic quench.
| Compound Name | Chemical Formula | Role in Reaction | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) |
| This compound | C₈H₉NOS | Reactant | 167.0405 | 167.0478 |
| N-(3,5-dimethylphenyl)-S-phenylsulfinamide | C₁₄H₁₅NOS | Product | 245.0874 | 245.0947 |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecular structure and dynamic behavior of this compound and its derivatives in solution. While standard one-dimensional ¹H and ¹³C NMR provide primary structural confirmation, advanced techniques are necessary for complete characterization and mechanistic studies. nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. docbrown.info The symmetry of the 1,3,5-substitution pattern simplifies the aromatic region. Similarly, the ¹³C NMR spectrum would provide signals for the unique carbon atoms in the molecule. researchgate.net
For unambiguous assignment and to probe through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are employed:
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aromatic protons. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the entire molecule, including the link between the dimethyl-substituted benzene (B151609) ring and the sulfinylamino group. ipb.pt
Furthermore, ¹⁵N NMR spectroscopy can be a powerful, albeit less common, tool. bibliotekanauki.pl By directly probing the nitrogen atom of the N=S=O group, it can provide unique information about the electronic environment and hybridization at this key functional center, which changes significantly during chemical transformations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted shifts are based on the structure and known substituent effects.
| Atom Type | Predicted δ (ppm) | Key HMBC Correlations |
| ¹H NMR | ||
| Aromatic CH (x2) | ~7.10 | C(aromatic), C(ipso) |
| Aromatic CH (x1) | ~7.30 | C(aromatic), C(ipso) |
| Methyl CH₃ (x2) | ~2.35 | C(aromatic) |
| ¹³C NMR | ||
| C-NSO (ipso) | ~145 | Aromatic H, Methyl H |
| C-CH₃ (ipso, x2) | ~139 | Aromatic H, Methyl H |
| Aromatic CH (x2) | ~129 | Aromatic H |
| Aromatic CH (x1) | ~120 | Aromatic H |
| Methyl CH₃ (x2) | ~21 | Methyl H |
X-ray Crystallography of Derivatives and Reaction Intermediates
X-ray crystallography provides definitive, solid-state structural information at the atomic level. While obtaining suitable single crystals of the parent this compound can be challenging due to its potential reactivity and physical state, crystallographic analysis of its stable derivatives or reaction intermediates is a powerful method for structural proof.
Based on studies of analogous N-sulfinylanilines, the core Ar-N=S=O fragment of this compound is expected to adopt a planar conformation. researchgate.netwikipedia.org The geometry around the N=S=O group is typically found to be in a Z or syn configuration with respect to the C-N bond. researchgate.netwikipedia.org This structural feature has significant implications for the molecule's reactivity and steric profile.
Crystallography becomes particularly insightful when analyzing the products of reactions involving the sulfinylamino group. For example, in a Diels-Alder reaction where the N=S double bond acts as a dienophile, X-ray analysis of the resulting cycloadduct would unambiguously determine the stereochemistry of the newly formed chiral centers. Similarly, if the compound forms a stable complex with a metal or a Lewis acid, the crystal structure of this complex can reveal the coordination mode and the electronic changes induced in the sulfinylamino moiety.
Table 3: Expected Crystallographic Parameters for a Derivative of this compound Data based on known structures of similar N-sulfinylaniline derivatives. researchgate.net
| Parameter | Expected Value/Feature | Significance |
| C-N=S=O Torsion Angle | ~0° or ~180° | Indicates a planar or near-planar arrangement of the core functional group. |
| N=S=O Geometry | Z-configuration (syn) | Defines the spatial orientation of the oxygen atom relative to the aromatic ring. |
| N=S Bond Length | ~1.50 - 1.55 Å | Shorter than an N-S single bond, confirming double bond character. |
| S=O Bond Length | ~1.45 - 1.50 Å | Typical for a sulfoxide-type double bond. |
| C-N Bond Length | ~1.40 - 1.45 Å | Indicates partial double bond character due to conjugation with the aromatic ring. |
In Situ and Operando Spectroscopic Methods for Mechanistic Elucidation
Given the often high reactivity of sulfinylamines and the transient nature of many reaction intermediates, in situ (in the reaction vessel) and operando (while the reaction is running) spectroscopic techniques are vital for obtaining a true mechanistic understanding of their transformations. researchgate.netmdpi.com These methods allow researchers to observe the reaction as it happens, capturing data on short-lived species that would be missed by conventional analysis of quenched reaction aliquots. ornl.gov
Vibrational Spectroscopy (FT-IR and Raman): In situ Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly well-suited for monitoring the synthesis of this compound. A probe inserted directly into the reaction mixture can track the disappearance of the N-H vibrational bands of the starting 3,5-dimethylaniline and the simultaneous appearance of the characteristic strong, asymmetric and symmetric stretching bands of the N=S=O group.
X-ray Absorption Spectroscopy (XAS): Operando XAS, often performed at a synchrotron source, can provide element-specific information about the electronic structure and local coordination environment of the sulfur atom during a reaction. researchgate.net By tuning to the sulfur K-edge, changes in the oxidation state and bonding of the sulfur center can be followed in real-time, providing direct evidence for intermediates in complex catalytic cycles or addition reactions.
Time-Resolved UV-Vis Spectroscopy: For reactions that involve color changes or chromophoric intermediates, in situ UV-Vis spectroscopy can be used to monitor their formation and decay, providing kinetic data for elementary reaction steps.
These advanced methods, by providing a real-time window into the chemical process, are essential for building accurate kinetic models and validating proposed reaction mechanisms for transformations involving this compound. mpg.de
Table 4: Application of In Situ/Operando Techniques for Studying this compound Transformations
| Technique | Information Gained | Example Application |
| In Situ FT-IR | Real-time monitoring of functional group conversion. | Observing the appearance of N=S=O stretches (~1280 cm⁻¹) and disappearance of N-H stretches (~3400 cm⁻¹) during synthesis. |
| Operando XAS | Probing the electronic state and coordination of the sulfur atom. | Tracking changes in the sulfur K-edge energy during a nucleophilic attack to identify intermediate sulfinamide species. researchgate.net |
| In Situ NMR | Identification of soluble intermediates and products in the reaction mixture. | Detecting the formation of a transient Lewis acid adduct by observing shifts in ¹³C or ¹⁵N signals. nih.gov |
| Operando Raman | Complementary vibrational information, especially for symmetric bonds and in aqueous media. | Following the change in the symmetric S=O stretch during a cycloaddition reaction. |
Synthetic Applications of 1,3 Dimethyl 5 Sulfinylamino Benzene in Organic Synthesis
Versatile Reagent for C-S Bond Formation
The N-sulfinylamino group is an excellent electrophilic sulfur source, making 1,3-dimethyl-5-(sulfinylamino)benzene a putative reagent for the formation of carbon-sulfur bonds. This reactivity is fundamental to the synthesis of sulfinamides, which are valuable intermediates in their own right. The addition of organometallic reagents, such as Grignard or organolithium species, to the sulfur atom of the N=S=O group is a primary method for C-S bond construction. acs.orgacs.org For instance, the reaction of this compound with an alkyl Grignard reagent (R-MgX) would be expected to yield the corresponding N-(3,5-dimethylphenyl)sulfinamide.
Recent advancements have also highlighted radical-mediated pathways for C-S bond formation. nih.govresearchgate.net Photocatalytic methods, for example, can generate carbon-centered radicals from carboxylic acids or alkyltrifluoroborates, which then add to the N-sulfinylamine. acs.orgresearchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. The kinetic preference for radical addition to the sulfur atom over the nitrogen atom of the sulfinylamine group drives the formation of the sulfinamide product. nih.govrsc.org
Furthermore, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation using N-sulfinylamines. Nickel-catalyzed additions of aryl boroxines to N-sulfinylamines provide a route to diaryl sulfinamides. nih.gov It is conceivable that this compound could similarly react with various arylboronic acids or their derivatives in the presence of a suitable nickel catalyst.
A summary of potential C-S bond forming reactions involving this compound is presented below:
| Reactant | Reagent/Catalyst | Product Type |
| Organometallic Reagents (e.g., R-MgX, R-Li) | N/A | N-(3,5-dimethylphenyl)sulfinamides |
| Carboxylic Acids / Alkyltrifluoroborates | Photocatalyst | N-(3,5-dimethylphenyl)sulfinamides |
| Arylboronic Acids/Boroxines | Nickel Catalyst | N-(3,5-dimethylphenyl)arylsulfinamides |
Precursor for Chiral Sulfur-Containing Building Blocks and Auxiliaries
Chiral sulfinyl compounds, particularly sulfinamides, are of paramount importance in asymmetric synthesis, where they serve as reliable chiral auxiliaries. acs.orgnih.gov The sulfur atom in a sulfinamide is a stereogenic center, and the development of methods for the stereoselective synthesis of these compounds has been a significant area of research. N-sulfinylamines like this compound are key precursors to sulfinamides, which can then be used to synthesize a variety of enantiopure sulfur-containing molecules.
One of the most prominent applications of chiral sulfinamides is in the synthesis of chiral amines. rsc.orgnih.gov Chiral sulfinamides can be condensed with aldehydes or ketones to form N-sulfinylimines (or sulfinimines). wikipedia.orgresearchgate.net These sulfinimines are versatile electrophiles that react with a wide range of nucleophiles in a highly stereoselective manner. The sulfinyl group directs the nucleophilic attack to one face of the C=N bond, allowing for the creation of a new stereocenter with high diastereoselectivity. Subsequent acidic hydrolysis readily cleaves the N-S bond to afford the free chiral amine, often with recovery of the chiral sulfinamide auxiliary. wikipedia.org
The enantiopure sulfinamides themselves can be prepared through various methods, including the use of chiral auxiliaries during their synthesis or through kinetic resolution. nih.gov For instance, reacting this compound with a chiral alcohol could, in principle, lead to a diastereomeric mixture of sulfinates that could be separated and then converted to the desired enantiopure sulfinamide.
Facilitation of Heterocyclic Compound Synthesis
The utility of N-sulfinylamine derivatives extends to the construction of heterocyclic frameworks, which are ubiquitous in natural products and pharmaceuticals. rsc.orgnih.gov Specifically, N-sulfinylimines derived from this compound and various carbonyl compounds can serve as key intermediates in the synthesis of nitrogen-containing heterocycles. nih.govrsc.org
The asymmetric addition of nucleophiles to these chiral N-sulfinylimines, followed by intramolecular cyclization, provides access to a variety of heterocyclic systems. For example:
Aziridines: The addition of sulfonium (B1226848) ylides to N-sulfinylimines can yield chiral aziridines.
Pyrrolidines: Reactions with appropriate dienophiles in aza-Diels-Alder reactions or through multi-step sequences involving nucleophilic addition and subsequent ring-closing metathesis can lead to the formation of substituted pyrrolidines. nih.gov
Piperidines: Similar strategies, often employing aza-Diels-Alder reactions with dienes, can be used to construct the piperidine (B6355638) ring system. nih.gov
Palladium-catalyzed annulation reactions also represent a modern approach to heterocycle synthesis. For instance, the [3+2] annulation of N-sulfinylanilines with vinyl epoxides or vinyl ethylene (B1197577) carbonates has been reported to produce 1,2,3-oxathiazolidine-2-oxides. acs.org This suggests that this compound could potentially undergo similar transformations to yield corresponding heterocyclic structures.
Strategic Utility in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. N-sulfinylamines and their derivatives have been increasingly employed in such processes.
A four-component coupling protocol has been developed for the synthesis of chiral sulfinimines, highlighting the potential for MCRs in this area. nih.gov While not directly involving a free N-sulfinylamine, it underscores the modularity of these systems. More directly, visible-light-induced reactions of N-sulfinylamines with carbene precursors have been shown to produce amides and α-iminoesters in a modular fashion, which can be considered a form of multicomponent reaction. acs.org
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be initiated from derivatives of this compound. For instance, the synthesis of chiral tetrahydroisoquinolines has been achieved through the addition of an aryl Grignard reagent to a chiral N-sulfinylimine, followed by a haloamide cyclization cascade. researchgate.net This demonstrates how the initial stereoselective C-C bond formation can set the stage for subsequent complexity-building cyclization events. The predictable stereocontrol exerted by the sulfinyl group is crucial for the success of these synthetic strategies. wikipedia.org
Future Research Directions and Perspectives for 1,3 Dimethyl 5 Sulfinylamino Benzene Chemistry
Development of Enantioselective and Diastereoselective Transformations
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. The sulfinyl group in 1,3-dimethyl-5-(sulfinylamino)benzene is a prochiral center, presenting a key opportunity for the development of asymmetric transformations.
Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral sulfinamides and related compounds from this compound. Drawing inspiration from recent advancements in the broader field of N-sulfinylamine chemistry, several promising strategies can be envisioned. For instance, copper-catalyzed enantioselective alkenylation of N-sulfinylamines has been shown to be a powerful method for constructing alkenyl sulfinamides with high enantioselectivity. chinesechemsoc.org The application of similar catalytic systems, employing chiral ligands such as Sadphos, to the reaction of this compound with various alkenylboronates could provide access to a range of novel chiral alkenyl sulfinamides.
Furthermore, the asymmetric addition of nucleophiles to the N=S bond represents another fertile ground for research. Nickel-catalyzed asymmetric aryl additions to sulfinylamines have recently been reported, offering an effective route to S-chiral sulfinamides. researcher.life Adapting this methodology to this compound could enable the synthesis of a diverse library of enantioenriched aryl sulfinamides, which are valuable precursors for other sulfur-containing chiral molecules. The development of diastereoselective reactions, where the existing chirality in a molecule influences the formation of a new stereocenter, is also a critical area. For example, the diastereoselective addition of chiral nucleophiles to N-sulfinylimines derived from this compound could lead to the synthesis of complex molecules with multiple stereocenters. nih.gov
Table 1: Potential Enantioselective Transformations for this compound
| Reaction Type | Catalyst/Reagent | Potential Product | Significance |
|---|---|---|---|
| Enantioselective Alkenylation | Copper/Chiral Ligand (e.g., Sadphos) | Chiral Alkenyl Sulfinamides | Access to novel S(IV) and S(VI) aza-isosteres. chinesechemsoc.org |
| Enantioselective Arylation | Nickel/Chiral Ligand | Chiral Aryl Sulfinamides | Synthesis of S-chirogenic sulfinamides. researcher.life |
| Enantioselective Amination | Chiral N-H Oxaziridines | Chiral Sulfinamidines | Access to promising aza-S(IV) chiral building blocks. researchgate.netuni-muenchen.de |
Exploration of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. Future research on this compound will undoubtedly be influenced by the drive for more environmentally benign processes.
A key area of focus will be the development of greener synthetic routes to this compound itself. The traditional synthesis of N-sulfinylanilines involves the reaction of anilines with thionyl chloride, often in chlorinated solvents, which raises environmental concerns. core.ac.uk Research into alternative, more sustainable methods, such as using milder sulfinylating agents or employing greener reaction media like water or bio-based solvents, would be highly beneficial. Recent work on the synthesis of sulfinamides in water provides a promising precedent. acs.org
Furthermore, the application of green chemistry principles to the reactions of this compound is a rich area for exploration. This includes the development of catalytic reactions that minimize waste by proceeding with high atom economy. For example, catalytic cycloaddition reactions or C-H functionalization reactions involving this compound would be highly desirable. nih.gov The use of photoredox catalysis, which utilizes visible light as a renewable energy source, could also open up new, greener reaction pathways. diva-portal.org
Table 2: Green Chemistry Approaches for this compound Chemistry
| Green Chemistry Principle | Application to this compound | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Synthesis and reactions in water or bio-based solvents. | Reduced environmental impact and improved safety. acs.org |
| Atom Economy | Development of catalytic addition and cycloaddition reactions. | Minimized waste generation. nih.gov |
| Use of Renewable Feedstocks | Derivation from bio-based anilines. | Reduced reliance on fossil fuels. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Increased efficiency and reduced waste. diva-portal.orgresearchgate.net |
Integration into Flow Synthesis and Automation Platforms
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis and subsequent transformations of this compound into flow platforms represents a significant and practical future research direction.
The synthesis of N-sulfinylanilines, which can be highly exothermic, is particularly well-suited to the superior heat transfer capabilities of flow reactors. researchgate.net A continuous flow process for the preparation of this compound from 3,5-dimethylaniline (B87155) and a sulfinylating agent could enable safer and more efficient production. Furthermore, telescoping this synthesis with subsequent in-line reactions would streamline multi-step sequences, reducing manual handling and purification steps. beilstein-journals.org
Automation and high-throughput experimentation, when coupled with flow chemistry, can accelerate the discovery and optimization of new reactions. An automated flow platform could be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates for the transformations of this compound. This approach would be particularly valuable for optimizing the enantioselective reactions discussed in section 7.1. The data-rich environment of automated flow synthesis can also facilitate a deeper understanding of reaction mechanisms and kinetics.
Table 3: Potential Flow Chemistry Applications for this compound
| Flow Chemistry Application | Description | Advantages |
|---|---|---|
| Continuous Synthesis | In-line production of this compound. | Improved safety, scalability, and consistency. researchgate.net |
| Telescoped Reactions | Coupling the synthesis with subsequent functionalization steps without isolation of intermediates. | Increased efficiency and reduced waste. beilstein-journals.org |
| Automated Reaction Optimization | High-throughput screening of catalysts, solvents, and reaction parameters. | Accelerated discovery of optimal reaction conditions. |
| In-line Analysis and Purification | Integration of analytical techniques (e.g., IR, NMR) and purification modules. | Real-time reaction monitoring and streamlined workup. beilstein-journals.org |
Discovery of Novel Reactivity Patterns and Synthetic Methodologies
While the known reactivity of N-sulfinylanilines provides a solid foundation, there is significant scope for discovering novel reaction pathways for this compound. The electronic and steric influence of the two methyl groups can be expected to modulate its reactivity in interesting ways compared to the parent N-sulfinylaniline.
One area ripe for exploration is the participation of this compound in novel cycloaddition reactions. N-sulfinylanilines are known to act as dienophiles or dienes in Diels-Alder reactions. core.ac.uk Investigating the reactivity of this compound with a broader range of dienes and dienophiles could lead to the synthesis of novel heterocyclic scaffolds. Additionally, its potential in [2+2] and [3+2] cycloadditions, as well as in more exotic transformations like the desulfurdioxidative N-N coupling, warrants investigation. acs.orgnih.gov
The development of new synthetic methodologies where this compound serves as a key reagent is another promising avenue. For example, its reaction with arynes could provide a novel route to substituted o-sulfinylanilines. acs.orgresearchgate.netnih.gov Furthermore, harnessing the reactivity of the N=S=O group to act as a precursor to sulfinyl nitrenes could open up a wealth of new transformations for the synthesis of complex sulfur-nitrogen containing compounds. acs.org The unique substitution pattern of this compound may also enable regioselective C-H functionalization of the aromatic ring, providing a direct route to more complex derivatives.
Table 4: Potential Novel Reactions of this compound
| Reaction Class | Description | Potential Products |
|---|---|---|
| Novel Cycloadditions | Exploration of reactivity in [2+2], [3+2], and other pericyclic reactions. | Novel sulfur-containing heterocycles. acs.orgnih.gov |
| Reactions with Arynes | Trapping of in situ generated arynes. | Substituted o-sulfinylanilines. acs.orgresearchgate.netnih.gov |
| Sulfinyl Nitrene Precursor | Generation and trapping of the corresponding sulfinyl nitrene. | Diverse sulfoximines and sulfonimidamides. acs.org |
| C-H Functionalization | Direct, regioselective functionalization of the benzene (B151609) ring. | Highly substituted aniline (B41778) derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethyl-5-(sulfinylamino)benzene, and how do reaction conditions influence yield and purity?
- Methodology :
- Sulfonamide/sulfinylamino synthesis : Adapt protocols from sulfonamide synthesis (e.g., reacting amines with sulfonyl chlorides). Use a base like triethylamine to neutralize HCl byproducts, as demonstrated in sulfonamide preparations .
- Critical parameters : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). The sulfinylamino group (-N-SO-) may split signals due to chiral sulfur centers .
- ¹³C NMR : Verify methyl carbons (δ 20–25 ppm) and sulfinyl sulfur effects on adjacent carbons.
- IR : Confirm sulfinyl (-S=O) stretching vibrations at 1020–1070 cm⁻¹ and 1300–1350 cm⁻¹ .
- MS : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfinylamino cleavage.
Advanced Research Questions
Q. What computational methods (DFT, MD) are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and sulfur oxidation state effects .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning.
Q. How do intermolecular interactions (hydrogen bonding, π-π stacking) influence the crystal packing and physicochemical properties of this compound?
- Crystal structure analysis :
- Use single-crystal X-ray diffraction to determine dihedral angles between aromatic rings (e.g., planar vs. twisted conformations) .
- Identify intramolecular H-bonds (e.g., N–H⋯S=O) and intermolecular interactions (e.g., C–H⋯O) that stabilize the lattice .
Q. How can researchers resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) for sulfinylamino-substituted aromatics?
- Case study approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
